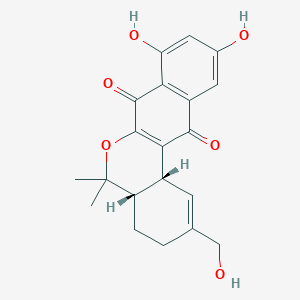

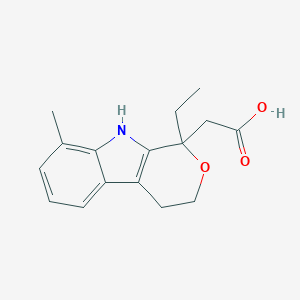

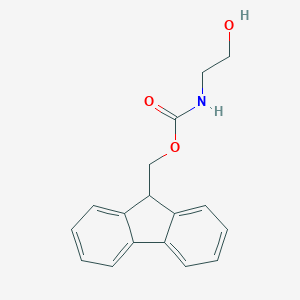

![molecular formula C12H17N3O6 B143457 1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester CAS No. 594860-43-2](/img/structure/B143457.png)

1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

Esters are named as if the alkyl chain from the alcohol is a substituent. This is followed by the name of the parent chain from the carboxylic acid part of the ester with an –e removed and replaced with the ending –oate .

Chemical Reactions Analysis

Esters can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .

Physical And Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed. They are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

科学的研究の応用

Synthesis Processes

Nucleoside Synthesis : This compound is used in the synthesis of nucleosides. Acid-catalyzed fusion procedures involving triazole compounds with acylated ribofuranose yield various substituted triazoles, including derivatives similar to this compound (Lehmkuhl, Witkowski, & Robins, 1972).

Ribavirin Derivative Synthesis : It serves as an important intermediate in the synthesis of Ribavirin, a broad-spectrum antiviral drug. Various methods, including catalysis by solid superacids, are used for efficient synthesis (Chengxia, 2010).

Chemical Transformations and Syntheses

Carboxylic Acid and Amino Acid Derivatives : It's utilized in the synthesis of carboxylic acid and amino acid derivatives, showing potential in antiviral activity research. The compound's modifications lead to different glycopeptides with potential biological activities (Ali, Ali, & Abdel-Rahman, 2007).

Manufacturing Processes Development : The compound's synthesis has been scaled from laboratory procedures to manufacturing processes, indicating its industrial and pharmaceutical relevance (Zhang, Dong, & Cleary, 2005).

Structural Studies

- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been studied, providing insights into its chemical configuration and potential applications in material science and pharmaceutical chemistry (Seibel, Miner, Norris, & Wagner, 2007).

Other Applications

Cytotoxic Activities : Palladium(II) complexes with carbohydrate derivatives of this compound exhibit cytotoxic activities against cancer cell lines. This signifies its potential in cancer research and therapy (Deepthi et al., 2014).

Microwave-Promoted Synthesis : The compound is involved in microwave-promoted synthesis processes, indicating its role in modern, efficient chemical synthesis methodologies (Özil, Bodur, Ülker, & Kahveci, 2015).

Safety And Hazards

将来の方向性

Esters are widely used in a variety of applications, including the production of artificial flavors and fragrances . They are also used in the production of biodiesel . Future research and development in this field could lead to more efficient and sustainable methods of ester production and utilization.

特性

IUPAC Name |

methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-5-13-9(14-15)11(17)18-3/h5-8,10,16H,4H2,1-3H3/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQWAPJMSPHWBK-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478648 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

CAS RN |

594860-43-2 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

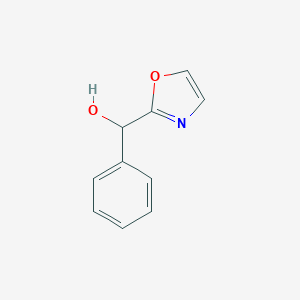

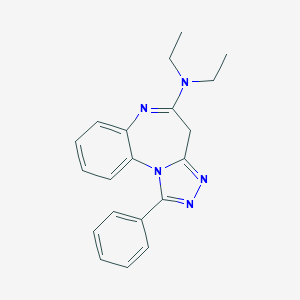

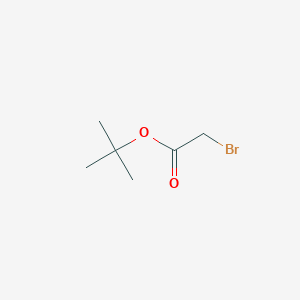

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

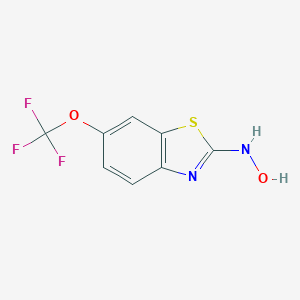

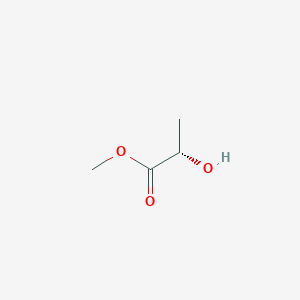

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

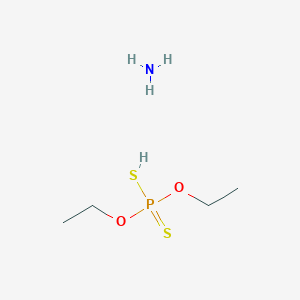

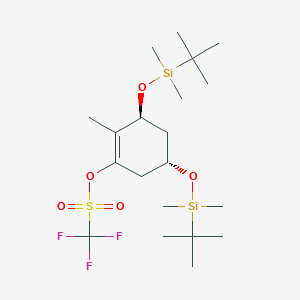

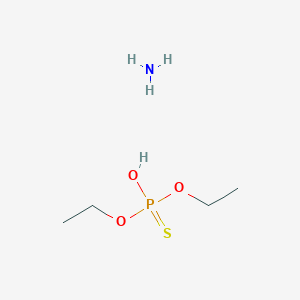

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)